2'-Hydroxy-4'-methylacetophenone

Descripción

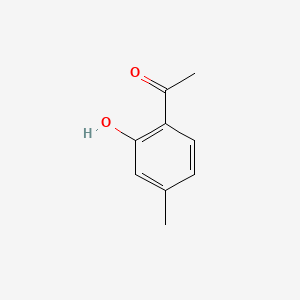

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKDOWJROLHYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064503 | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-64-8 | |

| Record name | 2′-Hydroxy-4′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-4'-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-4'-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q168P7RG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methylacetophenone is an aromatic organic compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. The information presented herein is intended to support research and development activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C₉H₁₀O₂ | - |

| Molecular Weight | 150.17 | g/mol |

| Appearance | Colorless to light yellow liquid or solid[1][2] | - |

| Melting Point | 21[1][3] | °C |

| Boiling Point | 245[1][4] | °C |

| Density | 1.08[4] | g/cm³ at 25°C |

| Refractive Index | 1.565[4] | at 20°C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

If the sample of this compound is solid, finely powder a small amount using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Distillation flask or a small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Clamps and stand

Procedure:

-

Place a small volume (a few milliliters) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

Heat the apparatus gently using a heating mantle or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).

-

Record the mass of the pycnometer filled with water (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach the same constant temperature in the water bath.

-

Record the mass of the pycnometer filled with the sample (m3).

-

The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg or 10 µL) into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone).

-

Vigorously mix the contents of each test tube for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Visually inspect each tube for the presence of undissolved solute.

-

Classify the solubility as soluble (no visible particles), partially soluble (some particles remain), or insoluble (most or all of the substance remains undissolved).

Synthesis Pathway Visualization

This compound can be synthesized via the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. The ortho-isomer, this compound, is one of the primary products.

Caption: Fries Rearrangement for the synthesis of this compound.

References

A Technical Guide to 4-Methyl-2-hydroxyacetophenone (CAS: 6921-64-8) for Researchers and Drug Development Professionals

Introduction

4-Methyl-2-hydroxyacetophenone, also known as 2'-Hydroxy-4'-methylacetophenone, is an aromatic organic compound belonging to the acetophenone (B1666503) class.[1] Identified by its CAS number 6921-64-8, this molecule is characterized by an acetophenone core substituted with a hydroxyl (-OH) group at the 2-position and a methyl (-CH3) group at the 4-position of the phenyl ring.[1][2] Its structure, featuring both a hydrophilic hydroxyl group and a hydrophobic acetophenone framework, imparts a unique chemical reactivity and solubility profile.[1]

This compound is recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Furthermore, it has been isolated from natural sources, such as the roots of Angelicae koreana, and has demonstrated notable biological activities, including acaricidal and potential antioxidant properties.[1][4][5] Its ability to absorb UV light also makes it a candidate for use as a photoinitiator in polymer chemistry.[1] This guide provides an in-depth summary of its properties, synthesis, biological activities, and safety protocols for professionals in research and development.

Chemical and Physical Properties

4-Methyl-2-hydroxyacetophenone is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the phenolic hydroxyl group enhances its solubility in polar organic solvents.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6921-64-8 | [1] |

| IUPAC Name | 1-(2-hydroxy-4-methylphenyl)ethanone | [2] |

| Molecular Formula | C₉H₁₀O₂ | [1][6] |

| Molecular Weight | 150.17 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 245 °C (lit.) | |

| Density | 1.08 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.565 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in polar solvents like DMSO.[1][4] |

Spectroscopic Data

The structural identity of 4-Methyl-2-hydroxyacetophenone is confirmed by various spectroscopic techniques. Representative data are provided below.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 12.28 (s, 1H), 7.56 (d, J=8.0 Hz, 1H), 6.73 (s, 1H), 6.66 (dd, J=8.0, 1.0 Hz, 1H), 2.55 (s, 3H), 2.31 (s, 3H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) = 203.8, 162.3, 147.9, 130.5, 120.1, 118.2, 117.4, 26.2, 21.7 | [7] |

| Infrared (IR) | νₘₐₓ (cm⁻¹) = 3005, 1740, 1575, 1507, 1431, 1367, 1246, 1166, 977, 795, 737 | [7] |

| HRMS (ESI) | m/z calculated for C₉H₁₀NaO₂ [M+Na]⁺: 173.0573, found: 173.0576 | [7] |

Synthesis and Experimental Protocols

The most common and industrially significant method for preparing hydroxyacetophenones is the Fries rearrangement of aryl esters.[8][9] This reaction involves the rearrangement of an aromatic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9]

Fries Rearrangement of m-Cresyl Acetate (B1210297)

This protocol describes the synthesis of 4-Methyl-2-hydroxyacetophenone from m-cresyl acetate. The reaction yields a mixture of the para-isomer (the desired product) and the ortho-isomer.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Addition of Reactant: Cool the mixture in an ice bath. Slowly add m-cresyl acetate (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically between 60-140 °C, depending on the solvent) and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization to isolate the 4-Methyl-2-hydroxyacetophenone.

References

- 1. CAS 6921-64-8: 2′-Hydroxy-4′-methylacetophenone [cymitquimica.com]

- 2. This compound | C9H10O2 | CID 81338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 875-59-2: 4′-Hydroxy-2′-methylacetophenone [cymitquimica.com]

- 4. This compound | Anti-infection | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

2'-Hydroxy-4'-methylacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 2'-Hydroxy-4'-methylacetophenone, a versatile phenolic compound with applications in various research and development sectors.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 150.17 g/mol | [1][2][3][5] |

| CAS Number | 6921-64-8 | [1][2][3] |

| Appearance | Pale yellow to colorless clear liquid | [2][6][7] |

| Boiling Point | 245 °C (lit.) | [1][7] |

| Density | 1.08 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.565 (lit.) | [1][7] |

| Purity | ≥96% | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. The Fries rearrangement of m-tolyl acetate (B1210297) is a common and effective approach. Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Fries Rearrangement

Objective: To synthesize this compound by the ortho-Fries rearrangement of m-tolyl acetate.

Materials:

-

m-Tolyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Toluene (B28343)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Stirring apparatus and heating mantle

Procedure:

-

Reaction Setup: A dry 100mL three-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous toluene (25 mL) and anhydrous aluminum trichloride (B1173362) (13.0 g, 0.098 mol) are added to the flask. The mixture is stirred to form a slurry.

-

Substrate Introduction: A solution of m-tolyl acetate (e.g., 5.0 g, 0.033 mol) in anhydrous toluene (10 mL) is added dropwise from the dropping funnel over 15-20 minutes while maintaining the temperature of the reaction mixture.

-

Reaction: The reaction mixture is then heated in a water bath at 90-95°C for approximately 30 minutes, or until the evolution of HCl gas ceases.[8]

-

Quenching: After cooling the reaction mixture to room temperature, the flask is placed in an ice-water bath. A mixture of concentrated hydrochloric acid (30 mL) and crushed ice (30 g) is slowly and carefully added to the flask with vigorous stirring to decompose the aluminum chloride complex.[8]

-

Work-up and Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with toluene. The combined organic layers are washed sequentially with 5% sodium hydroxide solution and then with water until neutral.

-

Drying and Concentration: The organic phase is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature and pressure.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Fries rearrangement for the synthesis of this compound.

Caption: Fries Rearrangement Synthesis Workflow.

Analytical Characterization

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques that can be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ketone).

This compound finds utility as an intermediate in the synthesis of pharmaceuticals and as an ingredient in cosmetic formulations due to its antioxidant properties.[6] It has also been investigated for its acaricidal activity.[9][10][11]

References

- 1. This compound | 6921-64-8 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C9H10O2 | CID 81338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 6921-64-8 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | CAS:6921-64-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. adooq.com [adooq.com]

- 11. medchemexpress.com [medchemexpress.com]

Natural Sources of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4'-methylacetophenone is a phenolic compound of significant interest due to its notable biological activities, including its potential as an acaricidal agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its extraction, isolation, and quantification. Furthermore, it explores the biosynthetic and signaling pathways related to its production in plants, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence

The primary documented natural source of this compound is the root of Angelica koreana, a plant belonging to the Apiaceae family.[1][2][3] While other species within the Angelica genus and other related plants are known to produce a variety of phenolic compounds and acetophenone (B1666503) derivatives, Angelica koreana is the most specifically cited source for this compound.

Quantitative Data

Quantitative data regarding the specific yield of this compound from natural sources is limited in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time. However, to provide a reference point, the following table includes representative yields of phenolic compounds from Angelica species, which can offer an approximate expectation for extraction efficiency.

| Plant Source | Plant Part | Compound Class | Extraction Method | Yield/Concentration | Reference |

| Angelica koreana | Roots | This compound | Methanol (B129727) Extraction, Column Chromatography | Data not specified | --INVALID-LINK-- |

| Angelica gigas | Roots | Decursin (a coumarin) | 95% Ethanol Extraction | ~5.8% (w/w) | --INVALID-LINK-- |

| Angelica sinensis | Roots | Ferulic acid | Microwave-assisted extraction with 60% ethanol | 22.8 wt% of extract | --INVALID-LINK-- |

Note: The yields mentioned for Angelica gigas and Angelica sinensis are for different compounds and are provided for illustrative purposes to indicate the general range of secondary metabolite extraction yields from Angelica roots.

Experimental Protocols

Extraction and Isolation of this compound from Angelica koreana Roots

The following is a generalized experimental protocol for the extraction and isolation of this compound from the roots of Angelica koreana, based on common phytochemical methodologies.

1. Plant Material Preparation:

-

Obtain dried roots of Angelica koreana.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 24-48 hours with occasional stirring.

-

Filter the mixture through a fine cloth or filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude methanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 4:1 v/v) and a UV detector. This compound should be visible under UV light.

4. Column Chromatography:

-

The fraction showing the highest concentration of the target compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography for further purification.

-

Pack a silica (B1680970) gel (60-120 mesh) column with a suitable non-polar solvent (e.g., n-hexane).

-

Load the concentrated active fraction onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the purified this compound.

5. Recrystallization:

-

Further purify the compound by recrystallization from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate) to obtain pure crystals of this compound.

6. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Spectroscopic Profile of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxy-4'-methylacetophenone, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol .[1][2][3] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 12.1 (approx.) | Singlet (broad) | 1H | - | Ar-OH |

| 7.62 | Doublet | 1H | 8.0 | Ar-H (H-6') |

| 6.75 | Doublet | 1H | 8.0 | Ar-H (H-5') |

| 6.68 | Singlet | 1H | - | Ar-H (H-3') |

| 2.53 | Singlet | 3H | - | -COCH₃ |

| 2.32 | Singlet | 3H | - | Ar-CH₃ |

¹³C NMR (Carbon NMR) Data [1][4]

| Chemical Shift (δ) ppm | Assignment |

| 203.0 | C=O |

| 162.1 | C-OH (C-2') |

| 145.2 | C-CH₃ (C-4') |

| 130.8 | C-H (C-6') |

| 120.9 | C-COCH₃ (C-1') |

| 118.5 | C-H (C-5') |

| 116.8 | C-H (C-3') |

| 28.5 | -COCH₃ |

| 21.8 | Ar-CH₃ |

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1650 | Strong | C=O stretch (ketone, conjugated) |

| 1615, 1580, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (phenol) |

| 820 | Strong | C-H bend (aromatic, para-substituted) |

Mass Spectrometry (MS)[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 65 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M-CH₃]⁺ (Base Peak) |

| 107 | 30 | [M-COCH₃]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 (or more, depending on concentration)

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For a direct insertion probe, heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

-

Scan Speed: 1000-2000 amu/s

-

Ion Source Temperature: 200-250 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

2'-Hydroxy-4'-methylacetophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2'-Hydroxy-4'-methylacetophenone (CAS No. 6921-64-8). The following sections detail the hazardous properties, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be fully aware of its potential hazards.

GHS Classification:

Signal Word: Warning[1]

Hazard Statements:

Pictogram:

Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for this compound. This information is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6921-64-8 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | 245 °C (lit.) | [3] |

| Density | 1.08 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Method |

| Acute Oral Toxicity (LD50) | Data not available | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - |

| Skin Irritation | Category 2 (Causes skin irritation) | - | Based on GHS classification |

| Eye Irritation | Category 2A (Causes serious eye irritation) | - | Based on GHS classification |

Note: For the related compound 4'-Methylacetophenone (CAS 122-00-9), the oral LD50 in rats is reported as 1400 mg/kg.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for key toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by evaluating its effect on a reconstructed human epidermis model.

-

Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.

-

Test System: A three-dimensional RhE model, such as EpiSkin™, EpiDerm™, or SkinEthic™ RHE, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

-

Procedure:

-

The test chemical (liquid or solid) is applied uniformly to the surface of at least three individual RhE tissue units.

-

The exposure time is typically 60 minutes.

-

Following exposure, the test chemical is removed by rinsing with a buffered saline solution.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours. Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt, which is then extracted from the tissue using a solvent (e.g., isopropanol). The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Interpretation: The cell viability of the treated tissues is expressed as a percentage of the negative control-treated tissues. A chemical is classified as a skin irritant (Category 2) if the mean cell viability of the three replicate tissues is less than or equal to 50%.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. It is typically performed in vivo using albino rabbits.

-

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

-

Animal Model: Albino rabbits are the preferred species for this test.

-

Procedure:

-

A single animal is used for the initial test.

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

If an irritant effect is observed, a confirmatory test may be conducted in a sequential manner in up to two additional animals.

-

-

Endpoint Measurement: Ocular lesions are scored for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) according to a standardized scoring system.

-

Data Interpretation: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A group of three animals is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the subsequent steps:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Endpoint Measurement: The primary endpoint is mortality. Clinical signs of toxicity and body weight changes are also recorded.

-

Data Interpretation: The substance is classified into a GHS category based on the dose at which mortality is observed.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline describes a procedure to assess the acute toxicity of a substance applied to the skin.

-

Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour exposure period.

-

Animal Model: Rats, rabbits, or guinea pigs are commonly used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

After 24 hours, the dressing and any residual test substance are removed.

-

The animals are observed for signs of toxicity and mortality for 14 days.

-

-

Endpoint Measurement: Mortality, clinical signs of toxicity, and skin irritation at the application site are recorded.

-

Data Interpretation: The dermal LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Safety and Handling Precautions

Strict adherence to the following safety and handling precautions is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures immediately.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | C9H10O2 | CID 81338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 6921-64-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. criver.com [criver.com]

- 6. 4'-HYDROXY-2'-METHYLACETOPHENONE | 875-59-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

In-Depth Technical Guide to the Biological Activity of 2'-Hydroxy-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently documented biological activities of 2'-Hydroxy-4'-methylacetophenone. The information presented herein is intended to support research and development efforts by providing detailed experimental data, protocols, and visual representations of key findings.

Acaricidal Activity

This compound, a phenolic compound isolated from the roots of Angelicae koreana, has demonstrated significant acaricidal properties. Its efficacy has been evaluated against several mite species of agricultural and potential clinical importance.

Quantitative Acaricidal Data

The lethal concentration (LC₅₀) values of this compound against three mite species were determined using vapor phase and contact toxicity bioassays. The results are summarized in the table below.

| Target Mite Species | Bioassay Type | LC₅₀ (μg/cm²) |

| Dermatophagoides farinae | Vapor Phase | 1.75 |

| Contact Toxicity | 0.76 | |

| Dermatophagoides pteronyssinus | Vapor Phase | 1.82 |

| Contact Toxicity | 0.81 | |

| Tyrophagus putrescentiae | Vapor Phase | 2.15 |

| Contact Toxicity | 1.02 |

Experimental Protocols for Acaricidal Activity

The following protocols are based on the methodologies described in the available scientific literature for assessing the acaricidal activity of this compound.

-

Species: Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae.

-

Culture Medium: A mixture of dried yeast powder and mouse feed (1:1, w/w).

-

Incubation Conditions: Cultures are maintained in the dark at 25 ± 1°C and 75 ± 5% relative humidity.

This assay evaluates the toxicity of the compound's vapor to the mites.

Methodology:

-

Solutions of this compound are prepared in acetone at various concentrations.

-

A 10 µL aliquot of each test solution is applied to a filter paper disc (2 cm diameter).

-

The treated filter paper is placed on the bottom of a Petri dish (9 cm diameter).

-

Approximately 30 adult mites are introduced into the Petri dish.

-

The Petri dish is sealed with parafilm and incubated for 24 hours at 25 ± 1°C and 75 ± 5% relative humidity.

-

Mite mortality is determined by counting the number of dead mites under a binocular microscope. Mites are considered dead if their appendages do not move when prodded with a fine pin.

-

The LC₅₀ values are calculated using probit analysis.

This assay assesses the toxicity of the compound upon direct contact with the mites.

Methodology:

-

Solutions of this compound are prepared in acetone at various concentrations.

-

A 200 µL aliquot of each test solution is evenly applied to a 9 cm diameter filter paper.

-

The treated filter paper is air-dried for 10 minutes to allow the solvent to evaporate completely.

-

The treated filter paper is placed in a Petri dish.

-

Approximately 30 adult mites are placed on the surface of the treated filter paper.

-

The Petri dish is sealed with parafilm and incubated for 24 hours at 25 ± 1°C and 75 ± 5% relative humidity.

-

Mite mortality is assessed as described in the vapor phase toxicity bioassay.

-

The LC₅₀ values are calculated using probit analysis.

Other Potential Biological Activities

While the acaricidal properties of this compound are the most thoroughly documented, research into structurally related compounds suggests other potential areas of biological activity. It is crucial to note that the following sections discuss findings on derivatives or related acetophenones, and further research is required to determine if this compound itself exhibits these activities.

Antimicrobial and Antifungal Activity

Studies on hydrazone derivatives of 2-hydroxy-4-methyl-5-chloro acetophenone (B1666503) have shown antimicrobial and antifungal activities against various pathogens. However, no specific Minimum Inhibitory Concentration (MIC) or IC₅₀ values for this compound against bacterial or fungal strains are currently available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of various hydroxyacetophenone derivatives has been investigated, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. At present, there is no published data reporting the IC₅₀ value of this compound in a DPPH or other standard antioxidant assays.

Anti-inflammatory Activity

Research on other hydroxyacetophenone derivatives has indicated potential anti-inflammatory effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes. However, specific in vitro or in vivo anti-inflammatory data for this compound is not currently available.

Enzyme Inhibitory Activity

The potential for this compound to act as an enzyme inhibitor has been explored in the context of synthesizing derivatives that could selectively inhibit cyclooxygenase-2 (COX-2). Direct IC₅₀ values of this compound against specific enzymes have not been reported.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research elucidating the signaling pathways modulated by this compound. The mechanism of its acaricidal action is yet to be fully understood.

The following diagram illustrates the general concept of structure-activity relationship (SAR) studies, which have been applied to derivatives of this compound to understand how chemical modifications influence its acaricidal potency.

Conclusion

This compound is a natural product with well-documented acaricidal activity against several important mite species. Detailed protocols for assessing this activity are available and have been presented here. While related compounds have shown other biological activities, further research is needed to fully characterize the antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory potential of this compound itself. Future studies should also focus on elucidating its mechanism of action and the signaling pathways it may affect to better understand its therapeutic and agrochemical potential.

Acaricidal Properties of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-4'-methylacetophenone, a phenolic compound isolated from the roots of Angelica koreana, has demonstrated significant acaricidal properties against several economically and medically important mite species. This technical guide provides a comprehensive overview of its acaricidal efficacy, details the experimental protocols for its evaluation, and outlines a plausible synthesis route. While the precise mechanism of action remains to be fully elucidated, this document explores a hypothesized signaling pathway based on the known effects of similar phenolic compounds on arthropod nervous systems. All quantitative data from cited studies are presented in standardized tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

The increasing prevalence of resistance to conventional synthetic acaricides necessitates the discovery and development of novel active compounds from natural sources. Plant secondary metabolites offer a rich chemical diversity for such exploration. This compound, a naturally occurring acetophenone (B1666503) derivative, has emerged as a promising candidate for the development of new acaricidal agents. This document serves as a technical resource for researchers and professionals in the fields of acarology, pesticide science, and drug development, providing in-depth information on the acaricidal characteristics of this compound.

Acaricidal Efficacy: Quantitative Data

The acaricidal activity of this compound has been evaluated against several mite species. The following tables summarize the quantitative data on its efficacy, primarily from the study by Oh et al. (2012), which investigated its effects through vapor phase and contact toxicity bioassays.

Table 1: Vapor Phase Toxicity of this compound and Related Compounds against Mite Species

| Compound | Target Mite Species | LC50 (μg/cm²) |

| This compound | Dermatophagoides farinae | 1.75 |

| Dermatophagoides pteronyssinus | 1.82 | |

| Tyrophagus putrescentiae | 2.15 | |

| 2'-Methylacetophenone | Dermatophagoides farinae | 1.25 |

| 3'-Methylacetophenone (B52093) | Dermatophagoides farinae | 1.26 |

| 4'-Methylacetophenone | Dermatophagoides farinae | 1.29 |

| 2'-Hydroxy-5'-methylacetophenone | Dermatophagoides farinae | 1.96 |

| Benzyl Benzoate (Positive Control) | Dermatophagoides farinae | 10.00 |

Table 2: Contact Toxicity of this compound and Related Compounds against Mite Species

| Compound | Target Mite Species | LC50 (μg/cm²) |

| This compound | Dermatophagoides farinae | 0.76 |

| Dermatophagoides pteronyssinus | 0.81 | |

| Tyrophagus putrescentiae | 0.95 | |

| 2'-Methylacetophenone | Dermatophagoides farinae | 0.64 |

| 3'-Methylacetophenone | Dermatophagoides farinae | 0.58 |

| 4'-Methylacetophenone | Dermatophagoides farinae | 0.77 |

| 2'-Hydroxy-5'-methylacetophenone | Dermatophagoides farinae | 1.16 |

| Benzyl Benzoate (Positive Control) | Dermatophagoides farinae | 7.52 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's acaricidal properties.

Isolation of this compound from Angelica koreana

A detailed protocol for the isolation of this compound from Angelica koreana roots as described by Oh et al. (2012) involves the following steps:

-

Extraction: The essential oil from dried roots of Angelica koreana is obtained through steam distillation.

-

Fractionation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient to yield several fractions.

-

Bioassay-Guided Isolation: Each fraction is tested for its acaricidal activity to identify the most potent fraction.

-

Purification: The active fraction is further purified using re-chromatography techniques until a pure compound is isolated.

-

Identification: The structure of the purified compound is elucidated and confirmed as this compound using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound via Fries Rearrangement

A plausible and efficient method for the chemical synthesis of this compound is through the Fries rearrangement of m-cresyl acetate (B1210297) (3-acetoxytoluene).

-

Reaction Setup: To m-cresyl acetate, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added in a reaction vessel.

-

Heating: The reaction mixture is heated to induce the rearrangement. The temperature and reaction time are critical parameters to optimize for maximizing the yield of the desired ortho-isomer.

-

Work-up: After cooling, the reaction mixture is carefully quenched with an acid solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Vapor Phase Toxicity Bioassay

This bioassay assesses the toxicity of the compound's vapor to mites.

-

Preparation: A filter paper disc is treated with a specific concentration of this compound dissolved in a volatile solvent.

-

Application: The treated filter paper is placed in the bottom of a petri dish, and the solvent is allowed to evaporate completely.

-

Mite Introduction: A known number of adult mites are introduced into the petri dish.

-

Sealing and Incubation: The petri dish is sealed to create a closed environment and incubated under controlled conditions (temperature and humidity) for a set period (e.g., 24 hours).

-

Mortality Assessment: The number of dead and live mites is counted under a microscope. Mites that are unable to move when prodded are considered dead.

-

Data Analysis: Mortality rates are calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 value.

Contact Toxicity Bioassay

This bioassay evaluates the toxicity of the compound upon direct contact with mites.

-

Preparation: A solution of this compound in a suitable solvent is prepared.

-

Application: A small, defined area on a glass slide or filter paper is coated with the test solution.

-

Mite Introduction: Adult mites are placed directly onto the treated surface.

-

Incubation: The setup is maintained under controlled environmental conditions for a specified duration.

-

Mortality Assessment: The mortality of the mites is assessed at predetermined time intervals.

-

Data Analysis: The LC50 value is determined using probit analysis of the concentration-mortality data.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action of this compound in mites have not been definitively established in the scientific literature. However, based on the known neurotoxic effects of other phenolic compounds and natural acaricides in arthropods, a plausible hypothesis is the disruption of neurotransmission. One likely target is the octopamine (B1677172) receptor .

Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, including mites. It is involved in the regulation of various physiological and behavioral processes. Many natural and synthetic pesticides exert their effects by acting as agonists or antagonists of octopamine receptors.

The proposed signaling pathway is as follows:

In this hypothesized pathway, this compound acts as a ligand for the mite's octopamine receptor. This binding could either mimic the action of octopamine (agonist) or block it (antagonist), leading to a disruption of the normal signal transduction cascade. This interference would likely alter intracellular levels of cyclic AMP (cAMP), a common second messenger in octopaminergic signaling. The resulting abnormal neuronal activity could lead to neuroexcitation or inhibition, culminating in paralysis and eventual death of the mite.

It is also possible that this compound may have other targets within the mite's nervous system, such as GABA receptors or acetylcholinesterase, which are common targets for other acaricides. However, further research is required to validate these hypotheses and elucidate the specific molecular interactions.

Structure-Activity Relationships

The study by Oh et al. (2012) also provided insights into the structure-activity relationships of acetophenone derivatives. The acaricidal activity was found to be influenced by the presence and position of hydroxyl and methyl functional groups on the acetophenone skeleton. For instance, in the contact toxicity bioassay, 3'-methylacetophenone exhibited a lower LC50 value (i.e., higher toxicity) against Dermatophagoides farinae than this compound, suggesting that the position of the methyl group and the presence of the hydroxyl group significantly impact the compound's efficacy.

Conclusion and Future Directions

This compound, isolated from Angelica koreana, is a promising natural acaricide with potent activity against several mite species. This guide has summarized the available quantitative data on its efficacy, provided detailed experimental protocols for its study, and outlined a method for its synthesis. While a definitive mechanism of action is yet to be determined, a plausible hypothesis involving the octopamine receptor has been presented.

Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action of this compound in mites.

-

Conducting broader toxicological studies to assess its safety profile for non-target organisms and the environment.

-

Optimizing its formulation to enhance its stability and efficacy for potential commercial application.

-

Performing field trials to evaluate its performance under practical conditions.

Such research will be crucial for the potential development of this compound as a novel and effective natural acaricide.

Unveiling the Antioxidant Potential of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-4'-methylacetophenone, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of its antioxidant potential, targeted at researchers, scientists, and professionals in drug development. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds, details standard experimental protocols for assessing antioxidant capacity, and explores potential signaling pathways that may be modulated by this class of molecules. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows and potential signaling cascades are visualized using Graphviz (DOT language) to facilitate understanding.

Introduction

This compound is a member of the acetophenone (B1666503) family, characterized by a ketone group attached to a benzene (B151609) ring substituted with hydroxyl and methyl groups. Phenolic compounds are well-established as effective antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of the hydroxyl group on the aromatic ring of this compound suggests its potential to exhibit significant antioxidant activity. Such properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its application in cosmetic formulations is often attributed to these antioxidant properties, which can help protect the skin from environmental damage[1].

Quantitative Antioxidant Data of Structurally Related Compounds

| Compound/Extract | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity | Source |

| Chalcone from 2-hydroxyacetophenone (B1195853) (Compound IIf) | DPPH | Most potent among synthesized derivatives | - | - | [2] |

| Chalcone from 2-hydroxyacetophenone (Compound 4b) | DPPH | 82.4% scavenging ability | - | - | [3][4] |

| 2,4-dihydroxyacetophenone analogue (Compound 5g) | DPPH | Most potent radical scavenger | - | - | [5] |

| Ethanolic extract of Rubus chingii fruits | DPPH | IC50 = 17.9 µg/mL | Ascorbic Acid | IC50 = 131.8 µM | [6] |

| Ethyl acetate (B1210297) fraction of Rubus chingii fruits | DPPH | IC50 = 3.4 µg/mL | Ascorbic Acid | IC50 = 131.8 µM | [6] |

| n-butanol fraction of Rubus chingii fruits | DPPH | IC50 = 4.0 µg/mL | Ascorbic Acid | IC50 = 131.8 µM | [6] |

| Ethanolic Extract of Propolis (EEP) GUA-4 | DPPH | IC50 = 67.9 µg/mL | Ascorbic Acid | IC50 = 43.2 µg/mL | [7] |

| Ethanolic Extract of Propolis (EEP) GUA-4 | ABTS | Weak antioxidant activity | - | - | [7] |

Experimental Protocols for Antioxidant Assays

The following are detailed, standardized protocols for the most common in vitro antioxidant capacity assays. These methodologies can be applied to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent activity.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The components are typically mixed in a 10:1:1 (v/v/v) ratio.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Reaction Mixture: Add the sample solution to the freshly prepared and pre-warmed (37 °C) FRAP reagent.

-

Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the colored product at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

Potential Signaling Pathways Modulated by this compound

While direct evidence for the modulation of specific signaling pathways by this compound is not available, its classification as a phenolic antioxidant allows for informed hypotheses based on the known mechanisms of similar compounds. Phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by interacting with cellular signaling cascades that regulate endogenous antioxidant defenses and inflammatory responses.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic compounds are known to activate the Nrf2 pathway.

Hypothesized Mechanism:

-

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

-

Oxidative stress or the presence of Nrf2 activators (like many phenolic compounds) can induce a conformational change in Keap1, leading to the release of Nrf2.

-

Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Oxidative stress is a potent activator of several MAPK signaling pathways, including JNK, p38, and ERK. These pathways are involved in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Phenolic antioxidants can modulate these pathways to protect cells from oxidative damage.

Hypothesized Mechanism:

-

Excessive ROS can lead to the activation of upstream kinases, which in turn phosphorylate and activate MAPKs (JNK, p38, ERK).

-

Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression.

-

The sustained activation of pro-apoptotic MAPKs like JNK and p38 can lead to cell death.

-

This compound, as an antioxidant, could potentially inhibit the activation of these stress-activated pathways by reducing the cellular levels of ROS, thus preventing downstream pro-apoptotic events.

References

- 1. sciensage.info [sciensage.info]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Hydroxy-4'-methylacetophenone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a versatile and powerful tool in organic synthesis for the preparation of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed application notes and experimental protocols for the synthesis of 2'-Hydroxy-4'-methylacetophenone from p-cresyl acetate (B1210297) (also known as p-tolyl acetate) via the Fries rearrangement. The reaction involves the intramolecular acyl migration of an aryl ester, typically catalyzed by a Lewis acid, to yield ortho- and para-hydroxyaryl ketones. In the case of p-cresyl acetate, the para position is blocked, leading to the selective formation of the ortho product, this compound.

Reaction Mechanism and Specificity

The Fries rearrangement is catalyzed by Brønsted or Lewis acids, with aluminum chloride (AlCl₃) being the most common. The reaction proceeds through the formation of an acylium ion intermediate. The regioselectivity of the rearrangement is influenced by reaction conditions such as temperature and solvent polarity. Lower temperatures generally favor the formation of the para isomer, while higher temperatures promote the formation of the ortho product. This is attributed to the thermodynamic stability of the chelated ortho isomer-catalyst complex at elevated temperatures. For the synthesis of this compound from p-cresyl acetate, the methyl group at the para position directs the acylation to the ortho position, resulting in high selectivity for the desired product.

Caption: General mechanism of the Fries rearrangement of p-cresyl acetate.

Experimental Protocols

Two protocols are provided for the synthesis of this compound. The first is a classical approach using aluminum chloride, and the second utilizes a more environmentally benign solid acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement

This protocol is a robust and widely applicable method for the Fries rearrangement.

Materials:

-

p-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Apparatus:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene, add p-cresyl acetate (1.0 equivalent) dropwise at 0-5 °C under a nitrogen atmosphere.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Zeolite-Catalyzed Fries Rearrangement (Green Chemistry Approach)

This protocol offers a more environmentally friendly alternative using a solid acid catalyst.

Materials:

-

p-Cresyl acetate

-

Beta Zeolite (BEA) catalyst

-

n-Decane (solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add p-cresyl acetate (1.0 equivalent), Beta Zeolite catalyst (e.g., 340 mg per 2.5 mmol of substrate), and n-decane as the solvent.

-

Heat the mixture to reflux (approximately 150 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

-

After the desired conversion is achieved (typically 4-6 hours), cool the reaction mixture to room temperature.

-